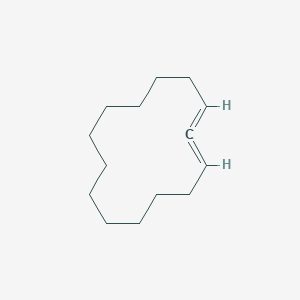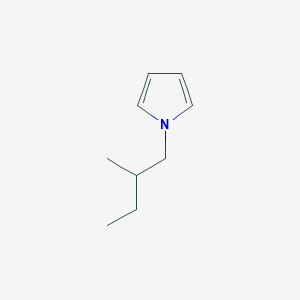
2-Chloroethyl-sec-butyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl-sec-butyl sulfide is an organic compound that belongs to the class of sulfur mustard analogs It is a chemical warfare agent known for its blistering properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl-sec-butyl sulfide typically involves the reaction of 2-chloroethanol with sec-butyl mercaptan in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent safety measures due to the toxic nature of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl-sec-butyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
2-Chloroethyl-sec-butyl sulfide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfur mustards.
Biology: Investigated for its effects on cellular structures and functions.
Medicine: Studied for its potential use in targeted cancer therapies due to its ability to alkylate DNA.
Industry: Used in the development of protective materials and decontamination agents.
Mechanism of Action
The mechanism of action of 2-Chloroethyl-sec-butyl sulfide involves the alkylation of cellular macromolecules, particularly DNA. The compound forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This results in the disruption of cellular processes and ultimately cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl sulfide: Another sulfur mustard analog with similar blistering properties.
Bis(2-chloroethyl) sulfide:
2-Chloroethyl methyl sulfide: A less toxic analog used in research.
Uniqueness
2-Chloroethyl-sec-butyl sulfide is unique due to its specific alkylating properties and the presence of a sec-butyl group, which influences its reactivity and toxicity. Compared to other sulfur mustards, it offers a balance between reactivity and stability, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
20818-34-2 |
|---|---|
Molecular Formula |
C6H13ClS |
Molecular Weight |
152.69 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C6H13ClS/c1-3-6(2)8-5-4-7/h6H,3-5H2,1-2H3 |
InChI Key |
SZWKDLZVWXCJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



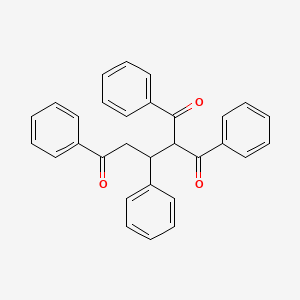
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
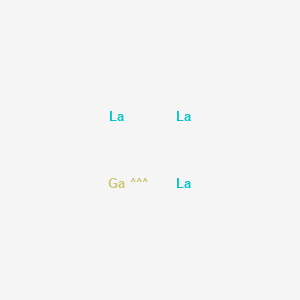
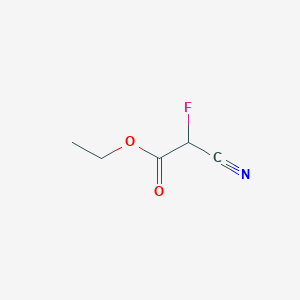
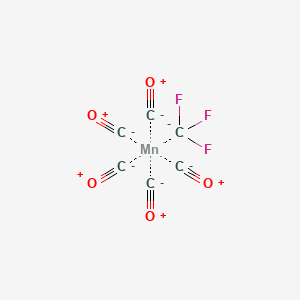
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)

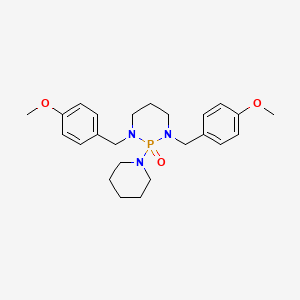
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

